

Application Notes and Protocols for Fmoc-NH-PEG19-CH₂CH₂COOH in Tissue Engineering

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Compound of Interest

Compound Name: *Fmoc-NH-PEG19-CH₂CH₂COOH*

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Application Notes

Introduction

Fmoc-NH-PEG19-CH₂CH₂COOH is a versatile amphiphilic molecule designed for the development of advanced hydrogel scaffolds in tissue engineering and regenerative medicine. This molecule combines the self-assembling properties of the fluorenylmethoxycarbonyl (Fmoc) group with the biocompatibility and hydrophilicity of a 19-unit polyethylene glycol (PEG) spacer. The terminal carboxylic acid group provides a site for further functionalization or for pH-triggered gelation. These hydrogels mimic the nanofibrous architecture of the native extracellular matrix (ECM), providing a suitable environment for three-dimensional (3D) cell culture, proliferation, and differentiation.

Principle of Self-Assembly and Hydrogelation

The formation of hydrogels from **Fmoc-NH-PEG19-CH₂CH₂COOH** is driven by non-covalent interactions. The hydrophobic, aromatic Fmoc groups self-assemble through π - π stacking, forming the core of nanofibers.[1][2] The hydrophilic PEG chains are exposed to the aqueous environment, ensuring high water retention and biocompatibility. Hydrogen bonding between the peptide-like linkages further stabilizes the nanofibrous network.[3] This hierarchical self-assembly results in the formation of a physically cross-linked, shear-thinning, and thermo-

responsive hydrogel. The gelation process can be triggered by a change in pH, temperature, or ionic strength, allowing for in situ hydrogel formation and cell encapsulation.[3][4]

Advantages in Tissue Engineering

- **Biocompatibility:** The components, particularly PEG, are well-known for their low immunogenicity and high biocompatibility, ensuring minimal adverse reactions in vitro and in vivo.[5][6]
- **Mimicry of Native ECM:** The resulting nanofibrous scaffold closely resembles the structure of the natural extracellular matrix, providing a more physiologically relevant environment for cells compared to traditional 2D culture systems.[3][5]
- **Tunable Mechanical Properties:** The mechanical stiffness of the hydrogel, a critical factor for directing cell fate, can be tuned by adjusting the concentration of the Fmoc-PEG derivative, pH, or by incorporating other cross-linking agents.[7] This allows for the creation of scaffolds that match the stiffness of various native tissues.
- **Biofunctionalization:** The terminal carboxylic acid group can be readily modified to incorporate bioactive motifs, such as the cell-adhesion ligand Arginine-Glycine-Aspartic acid (RGD), to enhance cell attachment, spreading, and signaling.[1][8]
- **Shear-Thinning and Injectability:** These physical hydrogels exhibit shear-thinning properties, allowing them to be injected through a syringe for minimally invasive delivery. Once injected, the hydrogel can reform its structure, entrapping cells and therapeutic agents at the target site.
- **Controlled Release:** The porous network of the hydrogel can be utilized for the sustained release of growth factors, drugs, and other therapeutic molecules to support tissue regeneration.

Applications

- **3D Cell Culture:** Provides a supportive scaffold for the 3D culture of various cell types, including chondrocytes, fibroblasts, and mesenchymal stem cells, enabling studies on cell behavior in a more in vivo-like context.[5][6][7]

- **Tissue Regeneration:** Can be used as a scaffold for the regeneration of tissues such as cartilage, bone, skin, and neural tissue.[\[8\]](#)
- **Drug Delivery:** Serves as a vehicle for the localized and sustained delivery of therapeutic agents.
- **Wound Healing:** Can be applied as a dressing to promote wound healing by providing a moist environment and delivering bioactive molecules.

Quantitative Data Summary

The following tables summarize typical quantitative data for Fmoc-peptide and Fmoc-PEG based hydrogels, providing a reference for expected performance.

Table 1: Mechanical Properties of Fmoc-Based Hydrogels

Hydrogel Composition	Concentration (wt%)	Storage Modulus (G') (Pa)	Gelation Time	Reference
Fmoc-FF/Fmoc-RGD	Not Specified	~780	< 1 min	[3]
Fmoc-F2	Not Specified	21,200	Not Specified	[7]
Fmoc-F2/D	Not Specified	502	Not Specified	[7]
Fmoc-FF + Cationic Peptides	Not Specified	200 - 35,000	Not Specified	[9]
scrFmoc-GFFRDG	0.4	~500	< 10 min	[10]
Fmoc-GFFRGD + scrFmoc-GFFRDG (1:1)	0.4	~3,000	Not Specified	[10]

Table 2: Cell Viability in Fmoc-Based Hydrogels

Hydrogel Composition	Cell Type	Viability (%)	Time Point	Reference
Fmoc-F2/S	Bovine Chondrocytes	High	Not Specified	[7]
Fmoc-F2/D	Human Dermal Fibroblasts	High	Not Specified	[7]
Fmoc-FF + Cationic Peptides	3T3-L1 cells	>95	72 hours	[9]
PEG-Gelatin	Adipose-derived Stem Cells	>85	14 days	[11]
F810 Peptide Hydrogel	Not Specified	>80	7 days	[12]

Experimental Protocols

Protocol 1: Preparation of **Fmoc-NH-PEG19-CH₂CH₂COOH** Hydrogel (pH-Switch Method)

This protocol describes a common method for inducing hydrogelation by adjusting the pH.

Materials:

- **Fmoc-NH-PEG19-CH₂CH₂COOH** powder
- Sterile deionized (DI) water
- Sterile 0.1 M NaOH solution
- Sterile 0.1 M HCl solution or Glucono- δ -lactone (GdL)
- Sterile phosphate-buffered saline (PBS)
- Vortex mixer
- pH meter

Procedure:

- Dissolution: Weigh the desired amount of **Fmoc-NH-PEG19-CH₂CH₂COOH** powder to prepare a stock solution (e.g., 10 mg/mL).
- Add a small volume of sterile 0.1 M NaOH to the powder to deprotonate the carboxylic acid group and facilitate dissolution in sterile DI water. Vortex until the powder is completely dissolved. The solution should be clear.
- Adjust the pH of the solution to approximately 8.0-9.0 using 0.1 M NaOH.
- Gelation: To induce hydrogel formation, slowly lower the pH of the solution to the desired final pH (typically around 7.0-7.4 for cell culture) by adding sterile 0.1 M HCl dropwise while gently mixing.
- Alternatively, for a slower and more uniform gelation, add an appropriate amount of GdL to the basic solution. GdL will hydrolyze to gluconic acid, gradually lowering the pH.
- Confirmation of Gelation: Invert the vial to confirm the formation of a self-supporting hydrogel. The gel should not flow.
- Equilibration: Before cell seeding, equilibrate the hydrogel by immersing it in sterile PBS or cell culture medium for at least 30 minutes to allow the pH to stabilize and to remove any unreacted reagents.

Protocol 2: Encapsulation of Cells in the Hydrogel

This protocol details the method for encapsulating cells within the hydrogel for 3D culture.

Materials:

- Prepared **Fmoc-NH-PEG19-CH₂CH₂COOH** solution (before pH-induced gelation, at pH 8.0-9.0)
- Cells of interest, suspended in culture medium
- Sterile GdL solution or sterile 0.1 M HCl

- Sterile culture plates (e.g., 24-well plate)

Procedure:

- Prepare a sterile stock solution of **Fmoc-NH-PEG19-CH₂CH₂COOH** as described in Protocol 1, Step 1-3.
- Trypsinize and count the cells. Resuspend the cell pellet in a small volume of serum-free culture medium to achieve a high cell density.
- Gently mix the cell suspension with the **Fmoc-NH-PEG19-CH₂CH₂COOH** solution at a desired ratio (e.g., 1:4 v/v, cell suspension to hydrogel precursor solution). Ensure homogenous cell distribution by gentle pipetting. Avoid introducing air bubbles.
- Initiate gelation by adding the pH-lowering agent (GdL or HCl) to the cell-hydrogel precursor mixture.
- Quickly pipette the mixture into the wells of a culture plate.
- Allow the hydrogel to set in a cell culture incubator (37°C, 5% CO₂) for 15-30 minutes, or until gelation is complete.
- Once the gel has formed, gently add pre-warmed complete culture medium to each well.
- Culture the cell-laden hydrogels under standard incubation conditions, changing the medium every 2-3 days.

Protocol 3: Characterization of Hydrogel Mechanical Properties using Rheology

This protocol provides a standard procedure for measuring the viscoelastic properties of the hydrogel.

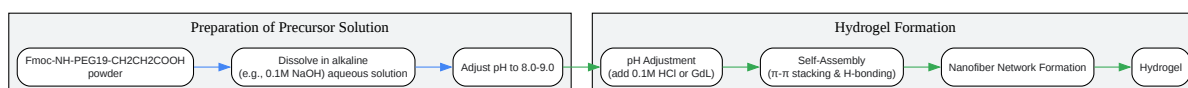
Materials:

- Prepared **Fmoc-NH-PEG19-CH₂CH₂COOH** hydrogel
- Rheometer with a parallel plate geometry

Procedure:

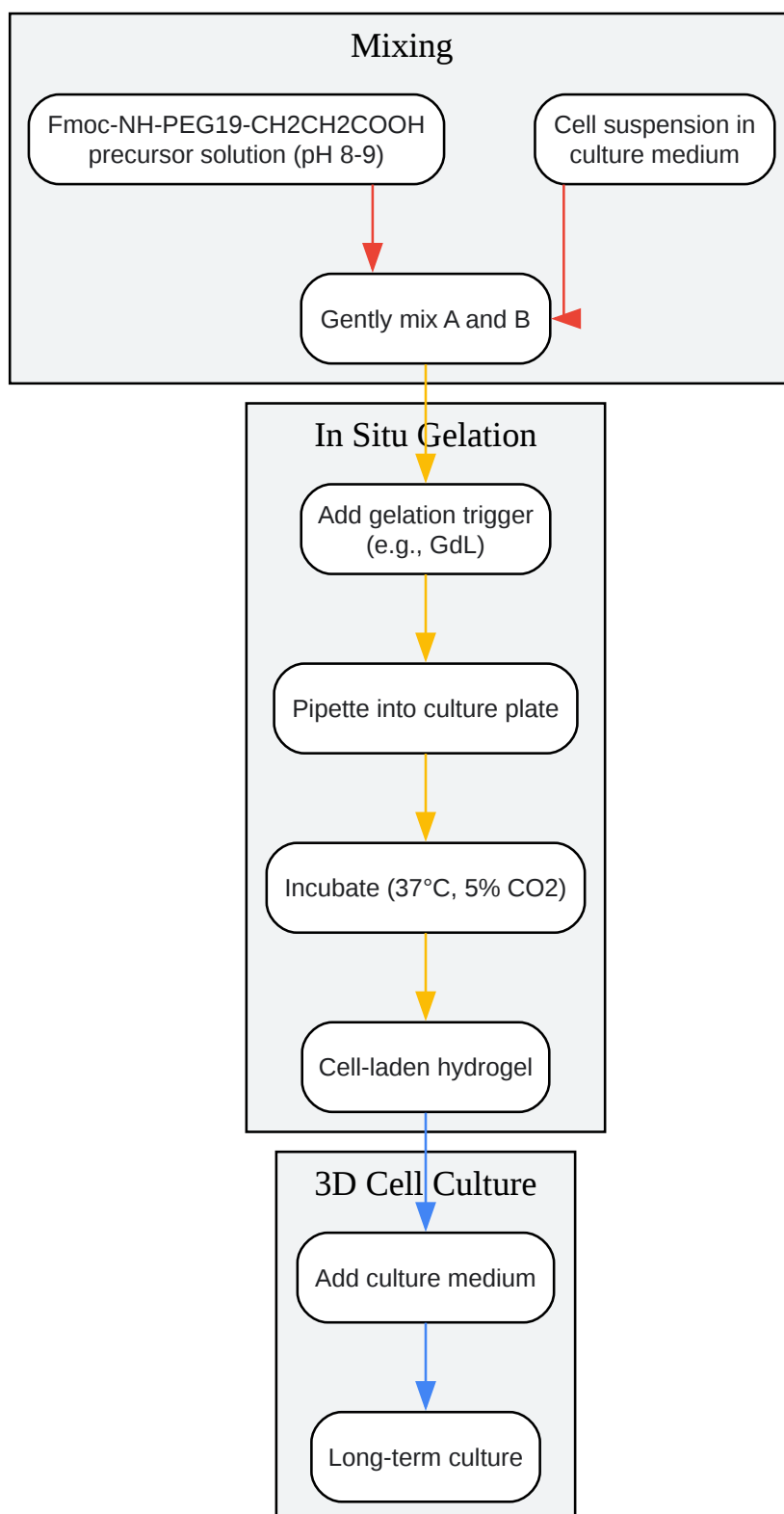
- **Sample Loading:** Carefully place a sufficient volume of the hydrogel onto the lower plate of the rheometer.
- **Lower the upper plate** to the desired gap distance (e.g., 1 mm), ensuring the gel fills the entire gap. Trim any excess gel from the edges.
- **Time Sweep:** To monitor the gelation process, perform a time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) immediately after adding the gelation trigger. This will determine the gelation time, which is often identified as the crossover point where the storage modulus (G') exceeds the loss modulus (G'').
- **Strain Sweep:** Once the gel has formed and reached equilibrium, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strains where G' and G'' are independent of the applied strain.
- **Frequency Sweep:** Within the LVER, perform a frequency sweep at a constant strain to characterize the frequency-dependent behavior of the hydrogel. For a stable gel, G' should be significantly higher than G'' and relatively independent of frequency. The value of G' in the plateau region represents the stiffness of the hydrogel.

Visualizations



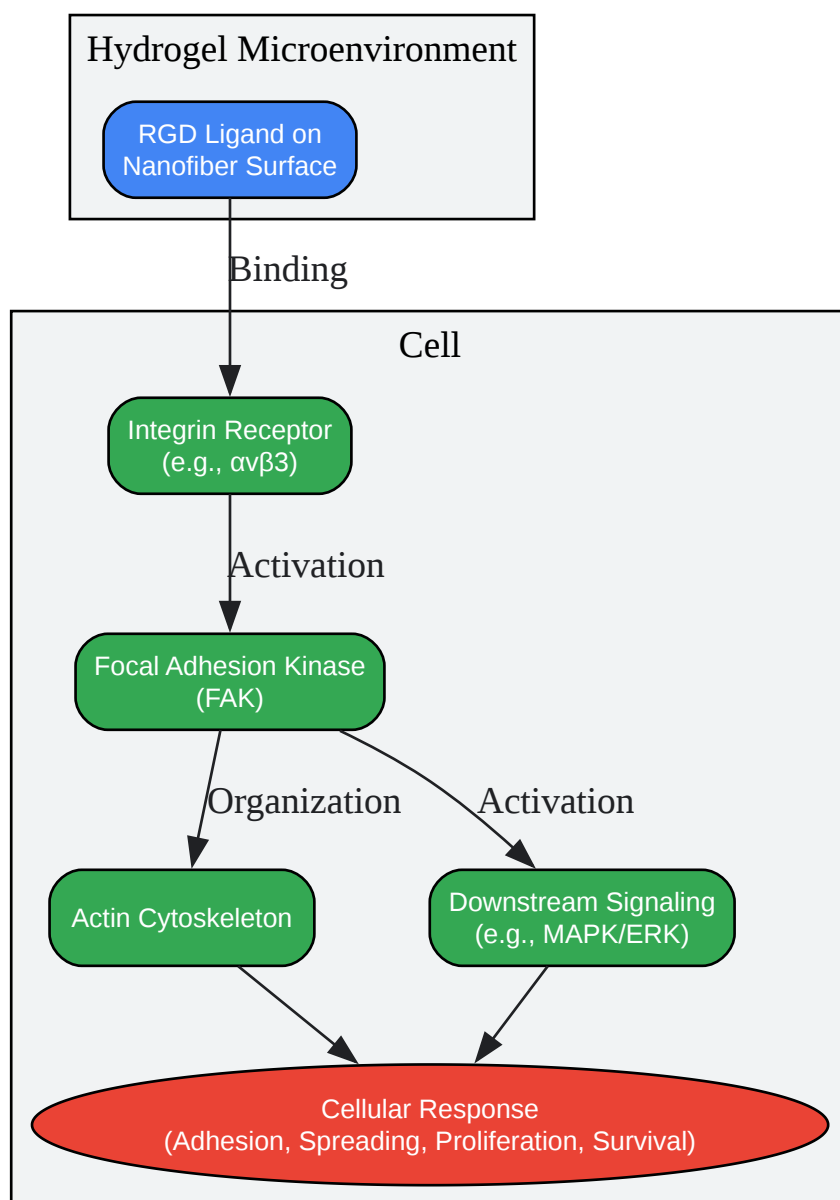
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Caption: Workflow for **Fmoc-NH-PEG19-CH2CH2COOH** hydrogel formation via pH switch.



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Caption: Workflow for 3D cell encapsulation in **Fmoc-NH-PEG19-CH2CH2COOH** hydrogel.



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Caption: RGD-Integrin signaling pathway for cell adhesion in functionalized hydrogels.

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